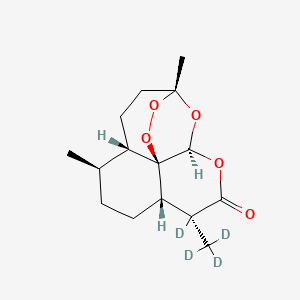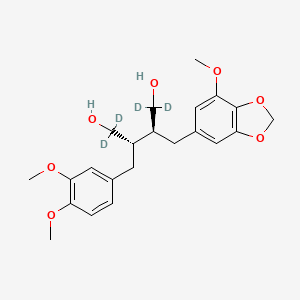
1,4-O-Didesmethyl Phyllanthin-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-O-Didesmethyl Phyllanthin-d4 is a deuterated derivative of 1,4-O-Didesmethyl Phyllanthin, a compound extracted from the Phyllanthus niruri plant. This compound is primarily used in proteomics research and has a molecular formula of C22H24D4O7 with a molecular weight of 408.48 .
Métodos De Preparación
The synthesis of 1,4-O-Didesmethyl Phyllanthin-d4 involves multiple steps, starting from the extraction of Phyllanthin from the Phyllanthus niruri plant. The deuteration process involves the replacement of hydrogen atoms with deuterium, which is achieved through specific reaction conditions and reagents.
Análisis De Reacciones Químicas
1,4-O-Didesmethyl Phyllanthin-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
1,4-O-Didesmethyl Phyllanthin-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: Employed in studies involving the metabolic pathways of Phyllanthus niruri extracts.
Medicine: Investigated for its potential anti-diabetic and anti-arthritic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 1,4-O-Didesmethyl Phyllanthin-d4 involves its interaction with specific molecular targets and pathways. It is known to inhibit P-glycoprotein (P-gp), a protein involved in drug resistance, thereby enhancing the efficacy of certain therapeutic agents. The compound’s anti-diabetic and anti-arthritic effects are attributed to its ability to modulate various biochemical pathways .
Comparación Con Compuestos Similares
1,4-O-Didesmethyl Phyllanthin-d4 can be compared with other similar compounds such as:
Phyllanthin: The parent compound from which this compound is derived. It shares similar pharmacological properties but lacks the deuterated isotopic substitution.
1,4-O-Didesmethyl Phyllanthin: The non-deuterated form of the compound, which is used in similar research applications but may exhibit different pharmacokinetics.
Other Deuterated Derivatives: Compounds like deuterated Phyllanthin derivatives, which are used for similar purposes in research but may have varying degrees of isotopic substitution
This compound stands out due to its unique deuterated structure, which provides advantages in analytical and pharmacological studies.
Propiedades
Fórmula molecular |
C22H28O7 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
(2S,3S)-1,1,4,4-tetradeuterio-2-[(3,4-dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C22H28O7/c1-25-18-5-4-14(8-19(18)26-2)6-16(11-23)17(12-24)7-15-9-20(27-3)22-21(10-15)28-13-29-22/h4-5,8-10,16-17,23-24H,6-7,11-13H2,1-3H3/t16-,17-/m1/s1/i11D2,12D2 |
Clave InChI |
WTRAXKOXNKPSLF-DMWISJMJSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H](CC1=CC(=C(C=C1)OC)OC)[C@H](CC2=CC3=C(C(=C2)OC)OCO3)C([2H])([2H])O)O |
SMILES canónico |
COC1=C(C=C(C=C1)CC(CO)C(CC2=CC3=C(C(=C2)OC)OCO3)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



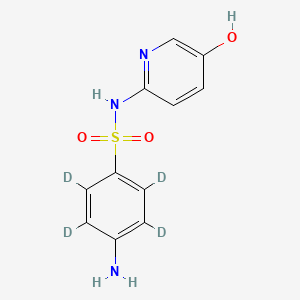
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)
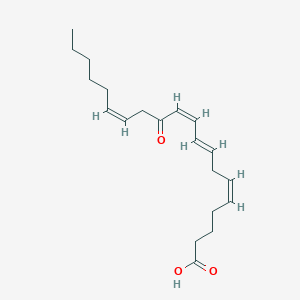
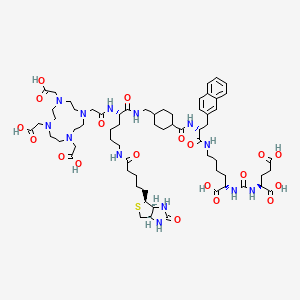
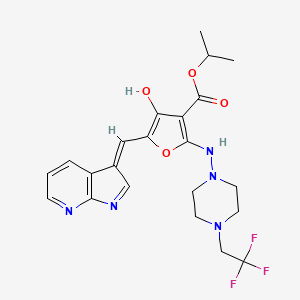
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
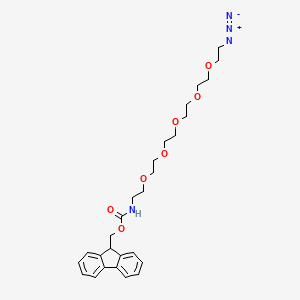
![{3,4,5-trihydroxy-6-[(4-oxopyran-3-yl)oxy]oxan-2-yl}methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15145511.png)

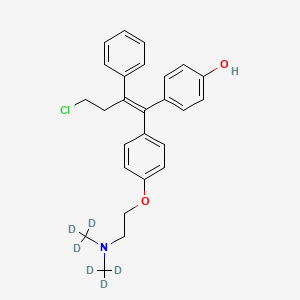

![dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate](/img/structure/B15145531.png)
